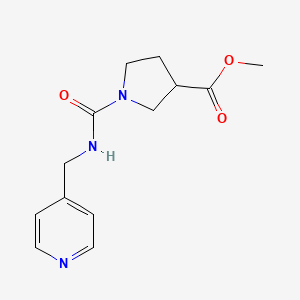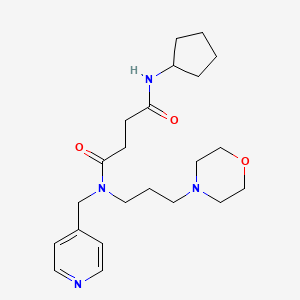![molecular formula C20H25N5O B7052451 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide](/img/structure/B7052451.png)
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide is a complex organic compound that features a unique combination of pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 3,5-dimethylpyrazole moiety, which can be synthesized by the condensation of acetylacetone with hydrazine . This intermediate is then reacted with a suitable alkylating agent to introduce the propyl chain.
The indole moiety can be synthesized through various methods, including Fischer indole synthesis or the Bartoli indole synthesis. Once both moieties are prepared, they are coupled under appropriate conditions to form the final compound. The coupling reaction often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, including organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . The pyrazole ring can also interact with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the indole moiety.
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure.
1-Cyanoacetyl-3,5-dimethylpyrazole: Another derivative of 3,5-dimethylpyrazole with different functional groups.
Uniqueness
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide is unique due to its combination of pyrazole and indole moieties, which confer a diverse range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-14-12-15(2)25(23-14)10-5-9-21-20(26)24-11-8-19-17(13-24)16-6-3-4-7-18(16)22-19/h3-4,6-7,12,22H,5,8-11,13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGQQYPZQBCPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide](/img/structure/B7052379.png)
![N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide](/img/structure/B7052383.png)
![[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7052385.png)
![4-chloro-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B7052391.png)

![5-(hydroxymethyl)-N,3-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B7052396.png)
![(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(hydroxymethyl)-3-methylfuran-2-yl]methanone](/img/structure/B7052402.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B7052418.png)
![4-[(1,1-Dioxothian-4-yl)methylamino]benzonitrile](/img/structure/B7052428.png)
![N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7052449.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B7052452.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B7052461.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B7052467.png)
